REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][N:12]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1>C(O)C.[Ni]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][N:12]=2)(=[O:10])=[O:9])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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24.5 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)S(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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3 g
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Type
|
catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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hydrogenated at a temperature of between 20°and 35° C until the reaction ceases
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Type
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FILTRATION
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Details
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Raney nickel is filtered of under nitrogen by suction
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Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under vacuo
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC=C(C=C1)S(=O)(=O)C1=NC=C(C=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |